molecular formula C9H9FN2O3 B2671650 Ethyl 2-fluoro-4-nitrobenzenecarboximidate CAS No. 1260800-63-2

Ethyl 2-fluoro-4-nitrobenzenecarboximidate

Cat. No.: B2671650
CAS No.: 1260800-63-2
M. Wt: 212.18
InChI Key: NDQNNENAKOVPIS-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-nitrobenzenecarboximidate is a chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol. This compound is characterized by the presence of a fluorine atom, a nitro group, and an ethyl ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl 2-fluoro-4-nitrobenzenecarboximidate typically involves the nitration of 3-fluoroacetophenone followed by subsequent reactions to introduce the ethyl ester and carboximidate groups . The reaction conditions often include the use of nitration reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale nitration and esterification processes to produce the compound in significant quantities.

Chemical Reactions Analysis

Ethyl 2-fluoro-4-nitrobenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-fluoro-4-nitrobenzenecarboximidate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-nitrobenzenecarboximidate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Ethyl 2-fluoro-4-nitrobenzenecarboximidate can be compared with other similar compounds such as:

    Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and industry.

    Benzene Derivatives: Compounds like nitrobenzene and fluorobenzene share similar functional groups and undergo comparable chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-fluoro-4-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-2-15-9(11)7-4-3-6(12(13)14)5-8(7)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQNNENAKOVPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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